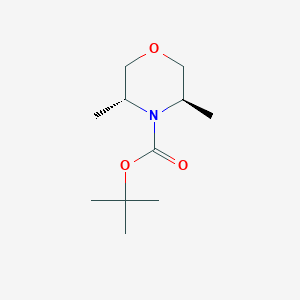
N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-methylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chlorophenyl group, an isopropoxy group, and a methoxy group, making it an interesting subject for chemical research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Substituents: The chlorophenyl, isopropoxy, and methoxy groups are introduced through various substitution reactions. These reactions often require specific reagents and conditions, such as the use of strong bases or acids, and controlled temperatures.
Amide Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, industrial processes may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
科学的研究の応用
N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-methylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: Research focuses on its interactions with biological targets, such as receptors and enzymes, to understand its therapeutic potential.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-methylacetamide involves its interaction with molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-ethylacetamide
- N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-propylacetamide
Uniqueness
N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-methylacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C28H29ClN2O4 |
|---|---|
分子量 |
493.0 g/mol |
IUPAC名 |
N-[4-[1-(4-chlorophenyl)-6-methoxy-3-oxo-7-propan-2-yloxy-1,4-dihydroisoquinolin-2-yl]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C28H29ClN2O4/c1-17(2)35-26-16-24-20(14-25(26)34-5)15-27(33)31(28(24)19-6-8-21(29)9-7-19)23-12-10-22(11-13-23)30(4)18(3)32/h6-14,16-17,28H,15H2,1-5H3 |
InChIキー |
GMUOKIPNJAQEQC-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)C(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


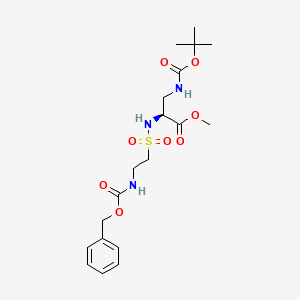
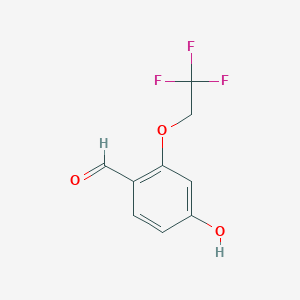
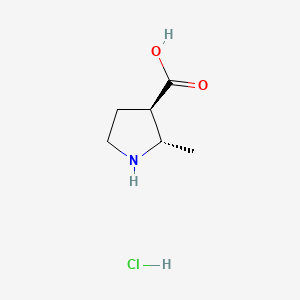
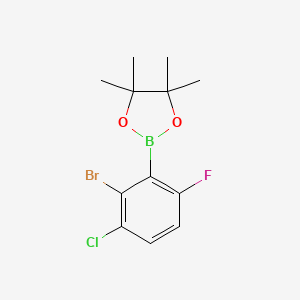
![tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B14027128.png)
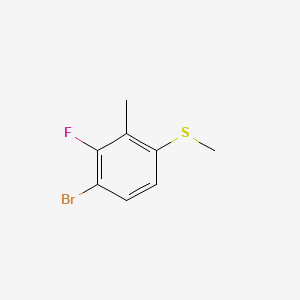
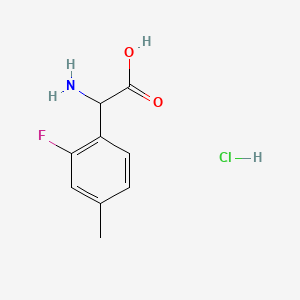
![Benzyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B14027149.png)
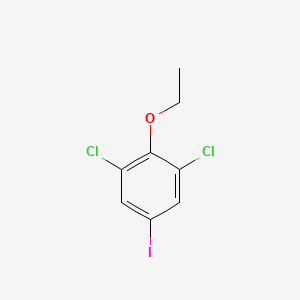
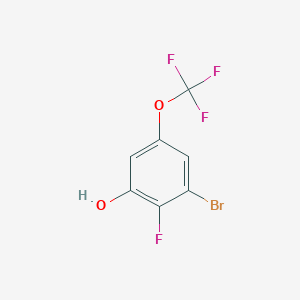
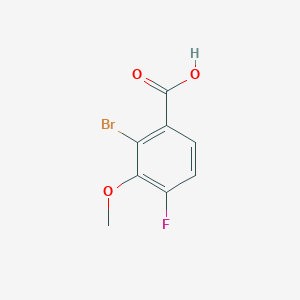
![5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B14027169.png)

